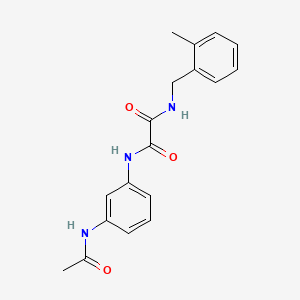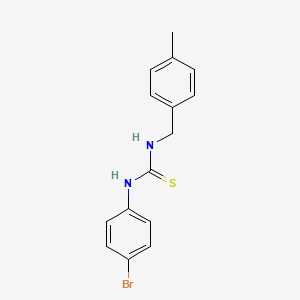
N-(4-bromophenyl)-N'-(4-methylbenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound features a bromophenyl group and a methylbenzyl group attached to the nitrogen atoms, making it a unique derivative of thiourea.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea typically involves the reaction of 4-bromoaniline with 4-methylbenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
4-bromoaniline+4-methylbenzyl isothiocyanate→N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea
Industrial Production Methods: In an industrial setting, the production of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Iodinated derivatives or other substituted products.
科学的研究の応用
Chemistry: N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea is used as a building block in organic synthesis. It can be utilized to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound may be used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea can be used as an intermediate in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins. The bromophenyl and methylbenzyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- N-phenyl-N’-benzylthiourea
- N-(4-chlorophenyl)-N’-(4-methylbenzyl)thiourea
- N-(4-bromophenyl)-N’-(4-ethylbenzyl)thiourea
Comparison: N-(4-bromophenyl)-N’-(4-methylbenzyl)thiourea is unique due to the presence of both bromophenyl and methylbenzyl groups. These substituents influence its chemical reactivity, binding properties, and potential applications. Compared to N-phenyl-N’-benzylthiourea, the bromine atom enhances its electrophilicity, making it more reactive in substitution reactions. The methyl group in the benzyl moiety also affects its hydrophobicity and steric interactions.
特性
IUPAC Name |
1-(4-bromophenyl)-3-[(4-methylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2S/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPHVGZNGOEORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2552640.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2552641.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)
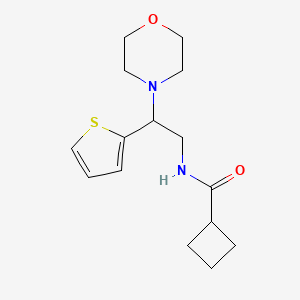
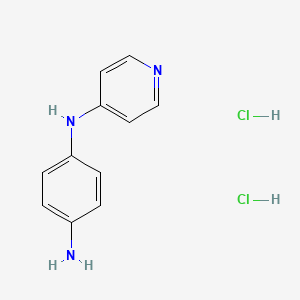
![8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2552652.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)
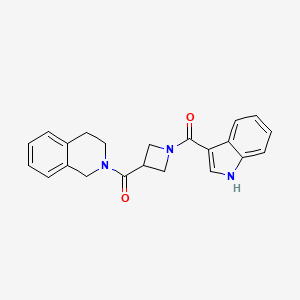

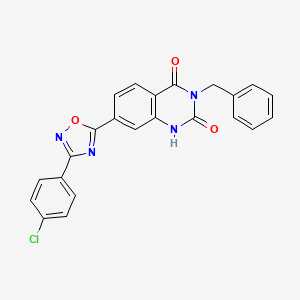
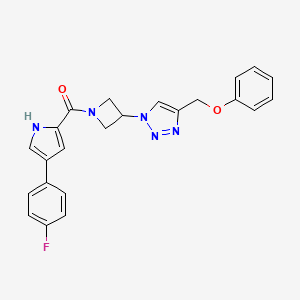
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2552659.png)
